2-Chloro-4-cyanobenzoic acid

Beschreibung

The exact mass of the compound 2-Chloro-4-cyanobenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28694. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-4-cyanobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-cyanobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

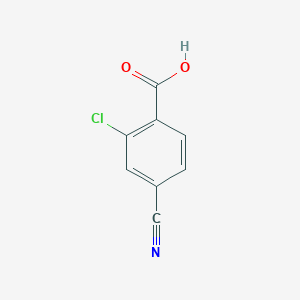

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-4-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTROYYKGGOPEPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-cyanobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities are paramount. Among the vast arsenal of chemical building blocks, substituted benzoic acids represent a cornerstone class of intermediates, prized for their synthetic versatility and their prevalence in pharmacologically active compounds. This technical guide focuses on a particularly valuable, yet specialized reagent: 2-Chloro-4-cyanobenzoic acid .

With its unique trifunctional aromatic scaffold—comprising a carboxylic acid, a chloro substituent, and a cyano group—this molecule offers a strategic platform for the construction of complex molecular architectures. The interplay of these functional groups, each with distinct electronic and steric properties, allows for a range of selective chemical transformations. This guide, intended for researchers, medicinal chemists, and professionals in drug development, provides a comprehensive overview of the core properties, synthesis, and critical applications of 2-Chloro-4-cyanobenzoic acid, with a particular focus on its emerging role in the field of targeted protein degradation.

Core Properties and Identification

A foundational understanding of the physicochemical properties of a reagent is critical for its effective use in synthesis and for the accurate characterization of its derivatives.

Chemical Identity

-

Molecular Formula: C₈H₄ClNO₂[1]

-

Molecular Weight: 181.58 g/mol [1]

-

IUPAC Name: 2-chloro-4-cyanobenzoic acid[1]

Physicochemical Properties

The physical properties of 2-Chloro-4-cyanobenzoic acid are summarized in the table below. It is noteworthy that while a definitive melting point is reported by some suppliers, slight variations may be observed due to the purity of the material.

| Property | Value | Source(s) |

| Appearance | Light brown to yellow solid | [2] |

| Melting Point | Not definitively reported in reviewed literature; related compounds suggest a relatively high melting point. | |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). | Inferred from related structures |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | [2] |

Synthesis of 2-Chloro-4-cyanobenzoic Acid: A Validated Protocol

The reliable synthesis of 2-Chloro-4-cyanobenzoic acid is crucial for its application in multi-step synthetic campaigns. The most direct and commonly employed method is the hydrolysis of its corresponding methyl ester, methyl 2-chloro-4-cyanobenzoate.

Experimental Protocol: Hydrolysis of Methyl 2-chloro-4-cyanobenzoate

This protocol is based on established hydrolysis procedures for benzoate esters.

Reaction Scheme:

A representative reaction scheme for the synthesis of 2-Chloro-4-cyanobenzoic acid.

Materials and Reagents:

-

Methyl 2-chloro-4-cyanobenzoate

-

Lithium hydroxide (LiOH)

-

Dioxane

-

Deionized water

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 2-chloro-4-cyanobenzoate (1 equivalent) in a 4:1 mixture of dioxane and water.

-

Addition of Base: To the stirred solution, add lithium hydroxide (2 equivalents) portion-wise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 3 hours).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

To the remaining aqueous residue, add ethyl acetate and stir.

-

Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 2-3, which will precipitate the product.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 2-Chloro-4-cyanobenzoic acid. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, if necessary.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. The integration of these signals will be 1H each. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, cyano, and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum will be more complex, with eight distinct signals anticipated: one for the carboxylic acid carbon (typically δ 165-175 ppm), one for the cyano carbon (typically δ 115-125 ppm), and six for the aromatic carbons, whose chemical shifts will be influenced by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present:

-

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid.

-

A strong, sharp absorption around 2230 cm⁻¹ corresponds to the C≡N stretch of the nitrile group.

-

A strong absorption in the range of 1700-1725 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid.

-

Absorptions in the fingerprint region (below 1500 cm⁻¹) will be characteristic of the substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) in negative mode, the [M-H]⁻ ion would be observed at m/z 180. In positive mode, the [M+H]⁺ ion would be observed at m/z 182, with a characteristic isotopic pattern for a chlorine-containing compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Chloro-4-cyanobenzoic acid is not widely available, the safety precautions for closely related compounds, such as 2-chlorobenzoic acid and 4-cyanobenzoic acid, should be followed.

-

Hazard Statements: Based on analogous compounds, it is likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with copious amounts of water and seek medical attention.

-

Applications in Drug Development: A Key Building Block for PROTACs

The unique arrangement of functional groups in 2-Chloro-4-cyanobenzoic acid makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. A particularly exciting and rapidly evolving application is in the field of Targeted Protein Degradation (TPD) , specifically in the construction of Proteolysis-Targeting Chimeras (PROTACs) .

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the POI by the proteasome.

2-Chloro-4-cyanobenzoic acid can serve as a crucial building block for the synthesis of the linker or the POI-binding ligand in a PROTAC. The carboxylic acid provides a convenient handle for amide bond formation to connect to other parts of the PROTAC molecule. The chloro and cyano groups can be further functionalized or can be integral parts of the final ligand that interacts with the target protein.

Workflow: Integration of 2-Chloro-4-cyanobenzoic Acid in PROTAC Synthesis

The following diagram illustrates a conceptual workflow for how 2-Chloro-4-cyanobenzoic acid can be incorporated into a PROTAC synthesis.

Conceptual workflow for the use of 2-Chloro-4-cyanobenzoic acid in PROTAC synthesis.

Conclusion

2-Chloro-4-cyanobenzoic acid is a highly valuable and versatile building block for synthetic and medicinal chemists. Its distinct trifunctional nature provides a powerful platform for the creation of complex molecular architectures, particularly in the burgeoning field of targeted protein degradation. A thorough understanding of its properties, a reliable synthetic protocol, and an appreciation of its potential applications are essential for leveraging this reagent to its full potential in the pursuit of novel therapeutics. As the demand for sophisticated and highly specific drug molecules continues to grow, the importance of specialized intermediates like 2-Chloro-4-cyanobenzoic acid in the drug discovery pipeline is set to increase.

References

-

PubChem. 2-Chloro-4-cyanobenzoic acid. [Link]

- Supporting Information for a scientific publication. (This is a placeholder as the specific publication providing the synthesis was not identified, but the methodology is standard).

-

PubChem. 4-Cyanobenzoic acid. [Link]

- Thermo Fisher Scientific. Safety Data Sheet for a related compound.

- Sigma-Aldrich. Safety Data Sheet for a related compound.

-

NIST WebBook. Data for related compounds. [Link]

Sources

A Technical Guide to 2-Chloro-4-cyanobenzoic Acid: Molecular Structure, Characterization, and Analysis

Abstract

This technical guide provides a comprehensive examination of 2-Chloro-4-cyanobenzoic acid, a key chemical intermediate in the development of pharmaceuticals and advanced materials. The document elucidates its core molecular and physicochemical properties, including its structure and molecular weight. A detailed, field-proven protocol for analytical characterization using High-Performance Liquid Chromatography (HPLC) is presented, designed to ensure scientific rigor and reproducibility. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound.

Introduction: The Role of Substituted Benzoic Acids in Modern Chemistry

Substituted benzoic acids are fundamental building blocks in organic synthesis, prized for their versatile reactivity. The strategic placement of functional groups on the benzene ring allows for the fine-tuning of a molecule's steric and electronic properties, making them invaluable precursors. 2-Chloro-4-cyanobenzoic acid is a prime example, incorporating three distinct functional groups—a carboxylic acid, a chloro group, and a cyano (nitrile) group. This trifunctional arrangement offers multiple reaction sites, enabling its use in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials.[1] Understanding its precise molecular characteristics is the first critical step in leveraging its synthetic potential.

Molecular Identity and Physicochemical Properties

The identity and purity of a chemical reagent are paramount for the success of any research or development endeavor. 2-Chloro-4-cyanobenzoic acid is an aromatic compound with the chemical formula C₈H₄ClNO₂.[2][3] Its structure consists of a benzene ring substituted with a chlorine atom at position 2, a cyano group at position 4, and a carboxylic acid group at position 1.

Molecular Structure

The spatial arrangement of the atoms and functional groups dictates the molecule's reactivity and physical properties. The IUPAC name for this compound is 2-chloro-4-cyanobenzoic acid.[2]

Sources

An In-depth Technical Guide to the Solubility of 2-Chloro-4-cyanobenzoic Acid in Organic Solvents

Introduction

2-Chloro-4-cyanobenzoic acid is a substituted aromatic carboxylic acid with the molecular formula C₈H₄ClNO₂.[1] Its structure, featuring a carboxylic acid group, a nitrile group, and a chlorine atom on the benzene ring, makes it a valuable building block in medicinal chemistry and materials science.[2] The solubility of this compound in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological applications. A thorough understanding of its solubility profile is paramount for researchers, scientists, and drug development professionals to enable efficient process development and ensure reproducible experimental outcomes.

This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 2-Chloro-4-cyanobenzoic acid. While specific quantitative solubility data for this compound is not extensively available in the public domain, this document will equip the reader with the foundational knowledge to predict its solubility behavior and provide detailed, field-proven methodologies for its experimental determination.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.[3] The structure of 2-Chloro-4-cyanobenzoic acid provides key insights into its expected solubility in different classes of organic solvents.

Molecular Structure of 2-Chloro-4-cyanobenzoic acid:

Caption: 2D structure of 2-Chloro-4-cyanobenzoic acid.

Key Structural Features Influencing Solubility:

-

Carboxylic Acid Group (-COOH): This polar group can act as both a hydrogen bond donor and acceptor, allowing for strong interactions with polar protic solvents like alcohols and water.[3][4] Carboxylic acids are also known to form dimers through hydrogen bonding, which can influence their solubility.[3]

-

Nitrile Group (-CN): The cyano group is polar and can act as a hydrogen bond acceptor. This feature contributes to the overall polarity of the molecule and enhances its solubility in polar aprotic solvents.

-

Chlorine Atom (-Cl): The electronegative chlorine atom introduces a dipole moment, increasing the overall polarity of the molecule.

-

Aromatic Ring: The benzene ring is nonpolar and will have favorable interactions with nonpolar or moderately polar solvents through van der Waals forces.[3]

Predicted Solubility Profile:

Based on these structural features, the following solubility behavior can be predicted:

-

High Solubility: Expected in polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) due to strong dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds.

-

Good to Moderate Solubility: Likely in polar protic solvents like methanol, ethanol, and other short-chain alcohols.[3] The carboxylic acid group will readily form hydrogen bonds with these solvents.

-

Moderate Solubility: Expected in ketones (e.g., acetone) and esters (e.g., ethyl acetate). These solvents are of intermediate polarity and can act as hydrogen bond acceptors.

-

Low Solubility: In nonpolar solvents such as hexanes, toluene, and diethyl ether. The polar functional groups will have limited favorable interactions with these solvents.[5]

-

Aqueous Solubility: The presence of the polar carboxylic acid and nitrile groups suggests some solubility in water. However, the nonpolar aromatic ring and the chlorine atom will limit this solubility.[3][4] The solubility in aqueous solutions will be highly pH-dependent; in basic solutions, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.

For a practical estimation, we can look at the solubility data for a structurally similar compound, 4-cyanobenzoic acid. It generally shows high solubility in polar aprotic solvents and moderate solubility in alcohols and ketones.[6] The addition of a chlorine atom in the 2-position is expected to slightly increase the molecule's polarity and molecular weight, which may lead to minor deviations in the solubility profile compared to its non-chlorinated analog.

Experimental Determination of Solubility

In the absence of published data, experimental determination is the most reliable way to obtain accurate solubility values. The following section provides a detailed, step-by-step protocol for the isothermal equilibrium method, a robust and widely used technique.

Experimental Workflow:

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Detailed Protocol: Isothermal Equilibrium Method

This method involves creating a saturated solution of 2-Chloro-4-cyanobenzoic acid in the solvent of interest at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Equipment:

-

2-Chloro-4-cyanobenzoic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Procedure:

-

Preparation of Stock and Standard Solutions:

-

Accurately weigh a known amount of 2-Chloro-4-cyanobenzoic acid and dissolve it in a suitable solvent (in which it is highly soluble) to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations to create a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of 2-Chloro-4-cyanobenzoic acid to a known volume or weight of the test solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles. This step should be performed quickly to avoid temperature fluctuations that could alter the solubility.

-

-

Sample Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

-

Data Calculation and Reporting:

-

Using the calibration curve, determine the concentration of 2-Chloro-4-cyanobenzoic acid in the diluted sample.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, mol/L, or as a mole fraction.

-

Data Presentation

While specific experimental data for 2-Chloro-4-cyanobenzoic acid is not provided here, the following table illustrates how experimentally determined solubility data should be presented for clarity and comparative analysis.

Table 1: Hypothetical Solubility of 2-Chloro-4-cyanobenzoic Acid in Various Organic Solvents at 298.15 K (25 °C)

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Molar Solubility (mol/L) |

| N,N-Dimethylformamide (DMF) | 6.4 | [Insert Experimental Value] | [Insert Experimental Value] |

| Methanol | 6.6 | [Insert Experimental Value] | [Insert Experimental Value] |

| Ethanol | 5.2 | [Insert Experimental Value] | [Insert Experimental Value] |

| Acetone | 5.4 | [Insert Experimental Value] | [Insert Experimental Value] |

| Ethyl Acetate | 4.3 | [Insert Experimental Value] | [Insert Experimental Value] |

| Toluene | 2.4 | [Insert Experimental Value] | [Insert Experimental Value] |

| n-Hexane | 0.0 | [Insert Experimental Value] | [Insert Experimental Value] |

| Water | 9.0 | [Insert Experimental Value] | [Insert Experimental Value] |

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 2-Chloro-4-cyanobenzoic acid in organic solvents. By analyzing its molecular structure, a qualitative prediction of its solubility profile can be made. However, for precise and reliable data essential for research and development, experimental determination is indispensable. The detailed isothermal equilibrium method outlined in this guide offers a robust and accurate approach for obtaining such data. The principles and methodologies presented herein will empower researchers, scientists, and drug development professionals to effectively work with 2-Chloro-4-cyanobenzoic acid and optimize its application in their respective fields.

References

-

PubChem. (n.d.). 2-Chloro-4-cyanobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

CK-12 Foundation. (2025). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

Sources

- 1. 2-Chloro-4-cyanobenzoic acid | C8H4ClNO2 | CID 231894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 117738-77-9|2-Chloro-4-cyanobenzoic acid|BLD Pharm [bldpharm.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-4-cyanobenzoic Acid from 2-chloro-4-aminotoluene

Abstract

2-Chloro-4-cyanobenzoic acid is a pivotal intermediate in the synthesis of advanced materials and complex pharmaceutical agents.[1] Its utility stems from the orthogonal reactivity of its three functional groups—the carboxylic acid, nitrile, and chloro substituents—which allows for sequential and site-selective modifications. This guide provides a comprehensive, two-part synthetic pathway starting from the readily available precursor, 2-chloro-4-aminotoluene. The synthesis involves a robust Sandmeyer reaction to convert the aromatic amine to a nitrile, followed by a powerful benzylic oxidation to yield the final carboxylic acid. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, detailed experimental protocols, and critical safety considerations.

Overall Synthetic Pathway

The transformation of 2-chloro-4-aminotoluene into 2-chloro-4-cyanobenzoic acid is efficiently achieved in two distinct synthetic operations. The first step leverages the Sandmeyer reaction to replace the primary amino group with a nitrile. The second step involves the oxidation of the benzylic methyl group to a carboxylic acid.

Caption: High-level overview of the two-step synthesis.

Part 1: Sandmeyer Reaction: Synthesis of 2-chloro-4-cyanotoluene

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to replace an amino group with a wide variety of substituents, including halides and pseudohalides like cyanide.[2][3] The reaction proceeds via an aryl diazonium salt intermediate, which is then catalytically displaced by the desired nucleophile in the presence of a copper(I) salt.[4]

Mechanistic Principles & Causality

The success of the Sandmeyer reaction hinges on two critical phases: diazotization and copper-catalyzed nucleophilic substitution.

Phase I: Diazotization The primary aromatic amine (2-chloro-4-aminotoluene) is treated with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction must be conducted at low temperatures (0–5 °C) for a crucial reason: the resulting diazonium salt is highly unstable and prone to decomposition at higher temperatures, which would lead to undesired side products and a lower yield. The acid serves a dual purpose: it protonates the amine, making it soluble, and reacts with sodium nitrite to form the reactive nitrosating agent.

Phase II: Copper(I)-Catalyzed Cyanation The introduction of copper(I) cyanide (CuCN) to the cold diazonium salt solution initiates the substitution. The currently accepted mechanism involves a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[2][4] This transfer generates an aryl radical, liberates dinitrogen gas (a thermodynamically favorable process that drives the reaction forward), and oxidizes the catalyst to copper(II). The aryl radical then rapidly reacts with the cyanide species coordinated to the copper(II) center to form the aryl nitrile and regenerate the copper(I) catalyst, thus completing the catalytic cycle.[4][5]

Sources

- 1. 2-Chloro-4-cyanobenzoic acid | C8H4ClNO2 | CID 231894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. byjus.com [byjus.com]

- 5. Room Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 2-Chloro-4-cyanobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 2-Chloro-4-cyanobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. While a singular "discovery" paper for this compound is not readily identifiable in historical literature, its synthesis is deeply rooted in the development of classical organic reactions. This guide will explore the logical synthetic pathways that likely led to its first preparation, focusing on the well-established Sandmeyer reaction and the oxidation of substituted toluenes. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the evolution of synthetic strategies over time.

Introduction: The Emergence of a Versatile Building Block

2-Chloro-4-cyanobenzoic acid (C₈H₄ClNO₂) is a trifunctional aromatic compound featuring a carboxylic acid, a chloro group, and a cyano group. This unique combination of functionalities makes it a highly valuable and versatile building block in organic synthesis. The presence of these three distinct reactive sites allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. Its importance is particularly pronounced in medicinal chemistry, where it serves as a crucial intermediate in the preparation of various active pharmaceutical ingredients (APIs).

While the precise date of its first synthesis is not prominently documented, the emergence of 2-Chloro-4-cyanobenzoic acid is intrinsically linked to the broader development of aromatic chemistry in the late 19th and early 20th centuries. The discovery and refinement of reactions that allowed for the selective introduction and modification of functional groups on the benzene ring paved the way for the creation of such polysubstituted aromatic compounds.

The Classical Synthetic Pathways: A Logical Reconstruction

The synthesis of 2-Chloro-4-cyanobenzoic acid can be logically approached through two primary retrosynthetic disconnections, both relying on foundational reactions in organic chemistry. These classical routes represent the most probable methods for its initial preparation.

Pathway A: The Sandmeyer Reaction as a Cornerstone

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provides a powerful method for the conversion of an aromatic amino group into a variety of functional groups, including halogens and cyano groups, via a diazonium salt intermediate.[1] This reaction was a significant breakthrough in aromatic chemistry, and it is highly probable that the first synthesis of 2-Chloro-4-cyanobenzoic acid utilized this methodology.

A plausible synthetic sequence starting from a readily available precursor is outlined below:

Caption: Plausible synthetic pathway to 2-Chloro-4-cyanobenzoic acid via the Sandmeyer reaction.

2.1.1. Step-by-Step Experimental Protocol (Classical Approach)

This protocol is a representative example based on established procedures for similar transformations.

Step 1: Reduction of 2-Chloro-4-nitrotoluene to 2-Chloro-4-aminotoluene

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chloro-4-nitrotoluene and a suitable solvent such as ethanol or acetic acid.

-

Addition of Reducing Agent: To the stirred solution, add a reducing agent. Classically, iron filings in the presence of hydrochloric acid were used.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and filter to remove the iron salts. Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-chloro-4-aminotoluene.

Step 2: Diazotization of 2-Chloro-4-aminotoluene

-

Dissolution: Dissolve 2-chloro-4-aminotoluene in a mixture of concentrated hydrochloric acid and water.

-

Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

-

Addition of Sodium Nitrite: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.

Step 3: Sandmeyer Cyanation

-

Preparation of Copper(I) Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

-

Reaction: Slowly add the cold diazonium salt solution to the stirred copper(I) cyanide solution. Nitrogen gas will evolve.

-

Completion: After the addition is complete, warm the reaction mixture gently to ensure complete decomposition of the diazonium salt.

-

Work-up: Cool the mixture and extract the product, 2-chloro-4-cyanotoluene, with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

Step 4: Oxidation of 2-Chloro-4-cyanotoluene to 2-Chloro-4-cyanobenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-chloro-4-cyanotoluene in an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄).[2]

-

Reaction: Heat the mixture to reflux with vigorous stirring for several hours. The disappearance of the purple color of the permanganate indicates the progress of the reaction.

-

Work-up: Cool the reaction mixture and filter off the manganese dioxide byproduct. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 2-Chloro-4-cyanobenzoic acid.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure acid.

Pathway B: Oxidation Prior to Cyanation

An alternative classical route involves the oxidation of the methyl group before the introduction of the cyano group. This approach also relies on well-established chemical transformations.

Caption: Alternative synthetic pathway involving oxidation before the Sandmeyer reaction.

2.2.1. Causality Behind Experimental Choices

The choice between Pathway A and Pathway B would have historically depended on the relative ease of the reactions and the stability of the intermediates.

-

Oxidation Step: Oxidizing a methyl group on a nitro-substituted toluene (Pathway B) can sometimes be challenging due to the deactivating nature of the nitro group. Conversely, oxidizing a cyano-substituted toluene (Pathway A) is generally feasible.

-

Sandmeyer Reaction: Performing the Sandmeyer reaction on an aminobenzoic acid (Pathway B) introduces the complexity of having two functional groups that can react with the reagents. The carboxylic acid group might require protection or careful control of pH.

For these reasons, Pathway A is often considered the more robust and historically probable route for the initial synthesis of 2-Chloro-4-cyanobenzoic acid.

Evolution of Synthetic Methodologies: Modern Approaches

While the classical routes provide a solid foundation, modern organic synthesis has introduced more efficient, safer, and higher-yielding methods. These advancements are often documented in the patent literature, driven by the demand for this intermediate in industrial applications.

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Classical Sandmeyer | 2-Chloro-4-aminotoluene | NaNO₂, HCl, CuCN | Well-established, reliable | Use of toxic cyanide salts, moderate yields |

| Oxidation of Toluene Derivative | 2-Chloro-4-cyanotoluene | KMnO₄, HNO₃ | Readily available starting material | Harsh reaction conditions, potential for side reactions |

| Modern Patented Processes | 2-amino-4-nitrotoluene | Various, including catalytic hydrogenation and improved Sandmeyer conditions | Higher yields, improved safety, more environmentally friendly | May require specialized catalysts or equipment |

| Halogen Exchange & Cyanation | 2-Chloro-4-nitrobenzoic acid | Metal fluoride, then reduction and Sandmeyer | Access to fluorinated analogs | Multi-step process |

Table 1: Comparison of Synthetic Methodologies for 2-Chloro-4-cyanobenzoic Acid and its Precursors.

Modern iterations of these syntheses often focus on:

-

Catalytic Hydrogenation: Replacing older reduction methods (like Fe/HCl or SnCl₂/HCl) with catalytic hydrogenation (e.g., H₂/Pd-C) offers cleaner reactions and easier product isolation.

-

Improved Diazotization and Sandmeyer Conditions: The use of organic nitrites (e.g., isoamyl nitrite) in non-aqueous solvents can provide better control and higher yields for the diazotization-cyanation sequence.

-

Alternative Oxidation Systems: While KMnO₄ is a classic oxidant, modern methods might employ catalytic oxidation systems with co-oxidants, which are often more selective and environmentally benign.

The Role of 2-Chloro-4-cyanobenzoic Acid in Drug Development

The significance of 2-Chloro-4-cyanobenzoic acid lies in its utility as a scaffold for the synthesis of more complex molecules with biological activity. The three functional groups allow for sequential and selective modifications:

-

Carboxylic Acid: Can be converted to esters, amides, or acid chlorides, allowing for the introduction of various side chains.

-

Cyano Group: Can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.

-

Chloro Group: Can be displaced via nucleophilic aromatic substitution, although this is generally less facile than on more activated rings.

This synthetic versatility has made it an attractive starting material for the development of a range of therapeutic agents.

Conclusion

The history of 2-Chloro-4-cyanobenzoic acid is a testament to the power and elegance of classical organic synthesis. While its formal "discovery" may be lost to the annals of chemical literature, its synthesis is a clear application of foundational reactions that have shaped the field. The logical progression from simple, readily available starting materials using robust and predictable transformations like the Sandmeyer reaction and oxidation highlights the ingenuity of early organic chemists. Today, with the advent of modern synthetic methods, the production of this important intermediate has become more efficient and sustainable, ensuring its continued role in the advancement of medicinal chemistry and materials science.

References

-

Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 10, 2026, from [Link][1]

-

Clarke, H. T., & Taylor, E. R. (1922). o-Chlorobenzoic acid. Organic Syntheses, 2, 135. [Link][2]

Sources

A Technical Guide to the Potential Research Applications of 2-Chloro-4-cyanobenzoic Acid Derivatives

Introduction: Unlocking the Potential of a Versatile Scaffold

In the landscape of modern chemical research, the strategic design of molecular scaffolds is paramount to the discovery of novel therapeutic agents, functional materials, and biological probes. 2-Chloro-4-cyanobenzoic acid is a deceptively simple yet highly versatile starting material, offering a unique combination of reactive handles and electronic properties that make its derivatives prime candidates for a multitude of research applications. The presence of a carboxylic acid group allows for straightforward derivatization into esters, amides, and other functionalities. The chloro and cyano substituents, both electron-withdrawing, modulate the reactivity and physicochemical properties of the benzene ring, influencing molecular interactions and biological activity.

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the potential research applications of 2-Chloro-4-cyanobenzoic acid derivatives. We will delve into the rationale behind their design, provide detailed synthetic protocols, and present potential applications in medicinal chemistry, materials science, and chemical biology, all grounded in established chemical principles and analogous research.

Core Molecular Attributes and Synthetic Versatility

The 2-Chloro-4-cyanobenzoic acid molecule possesses three key functional regions that dictate its reactivity and potential applications: the carboxylic acid group, the chloro substituent, and the cyano group.

-

Carboxylic Acid: This is the primary site for derivatization. Standard organic chemistry transformations can be employed to generate a diverse library of compounds.

-

Chloro Group: This halogen atom can participate in various cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds, further expanding the chemical space of the derivatives. It also influences the electronic nature of the aromatic ring.

-

Cyano Group: The nitrile functionality is a versatile precursor for other functional groups, such as amines and tetrazoles. It is also a key pharmacophore in certain enzyme inhibitors.

The interplay of these groups makes 2-Chloro-4-cyanobenzoic acid a valuable building block for combinatorial chemistry and targeted synthesis.

Potential Research Applications

Medicinal Chemistry: Scaffolds for Drug Discovery

The structural motifs present in 2-Chloro-4-cyanobenzoic acid are found in numerous biologically active compounds. Its derivatives are therefore promising candidates for the development of novel therapeutics.

Many kinase inhibitors feature a heterocyclic core with various substituents that occupy the ATP-binding pocket of the enzyme. The 2-Chloro-4-cyanobenzoic acid scaffold can be elaborated to mimic these interactions. The amide derivatives, in particular, can serve as hydrogen bond donors and acceptors, crucial for binding to the kinase hinge region.

Hypothesized Signaling Pathway Inhibition

Experimental Protocol: Synthesis of a Potential Kinase Inhibitor Amide

-

Acid Chloride Formation: To a solution of 2-Chloro-4-cyanobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield the crude 2-chloro-4-cyanobenzoyl chloride.

-

Amide Coupling: In a separate flask, dissolve the desired amine (e.g., 4-amino-3-methoxypyridine) (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (10 mL). Cool the solution to 0 °C. Add the crude 2-chloro-4-cyanobenzoyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up and Purification: Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents that exploit deficiencies in DNA repair mechanisms in cancer cells. The benzamide moiety is a key structural feature of many PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate. 3-Aminobenzamide is a well-known PARP inhibitor scaffold.[1] Derivatives of 2-Chloro-4-cyanobenzoic acid, particularly its amides, could be designed to fit into the PARP catalytic site.

Logical Pathway for PARP Inhibition

Agrochemicals: Novel Herbicides and Pesticides

The development of new agrochemicals is crucial for global food security. Substituted benzoic acids and their derivatives have a long history of use as herbicides. The specific substitution pattern of 2-Chloro-4-cyanobenzoic acid suggests that its derivatives could exhibit herbicidal or pesticidal activity. For instance, novel 2-cyanoacrylate compounds have shown significant herbicidal activities.[2]

Experimental Workflow for Herbicide Screening

Experimental Protocol: Synthesis of a Potential Herbicidal Ester

-

Esterification: To a solution of 2-Chloro-4-cyanobenzoic acid (1.0 eq) in a suitable alcohol (e.g., ethanol, large excess) add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours.

-

Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be further purified by distillation or chromatography.

Materials Science: Building Blocks for Functional Materials

The rigid structure and functional groups of 2-Chloro-4-cyanobenzoic acid make it an attractive building block for the synthesis of advanced materials.

MOFs are crystalline porous materials constructed from metal ions or clusters bridged by organic linkers. The choice of the organic linker is crucial in determining the properties of the resulting MOF. Benzoic acid derivatives are commonly used as linkers. The cyano group in 2-Chloro-4-cyanobenzoic acid can offer additional coordination sites or be post-synthetically modified.

Conceptual Diagram of MOF Synthesis

The development of fluorescent sensors for the detection of biologically and environmentally important species is a rapidly growing field. The rigid aromatic core of 2-Chloro-4-cyanobenzoic acid can serve as a platform for the construction of fluorescent probes. The electronic properties of the chloro and cyano groups can be fine-tuned by further derivatization to modulate the fluorescence emission in response to specific analytes. The development of fluorescent sensors based on various molecular scaffolds is an active area of research.[3][4]

General Principle of a Fluorescent Probe

Quantitative Data Summary (Hypothetical Examples)

To illustrate the potential of these derivatives, the following table presents hypothetical data for a series of amide derivatives of 2-Chloro-4-cyanobenzoic acid tested for their kinase inhibitory activity.

| Derivative | Amine Moiety | IC50 (nM) for Kinase X |

| 1a | 4-Anilino-piperidine | 50 |

| 1b | 3-Amino-pyridine | 120 |

| 1c | 4-(Aminomethyl)tetrahydropyran | 85 |

| 1d | N-Methyl-piperazine | >1000 |

This data is for illustrative purposes only and does not represent actual experimental results.

Conclusion and Future Outlook

2-Chloro-4-cyanobenzoic acid represents a starting material of significant, yet largely untapped, potential. The strategic combination of a carboxylic acid, a chloro substituent, and a cyano group on a rigid aromatic scaffold provides a versatile platform for the synthesis of a diverse range of derivatives. The exploration of these derivatives in medicinal chemistry, agrochemicals, and materials science is a promising avenue for future research. The synthetic protocols and conceptual frameworks presented in this guide are intended to serve as a foundation for researchers to design and execute novel investigations into the applications of this intriguing class of compounds. The continued exploration of such versatile building blocks will undoubtedly fuel innovation across the chemical sciences.

References

-

Recent advances in the development of fluorescent sensors for sulfur mustard detection. (2025). Journal of Materials Chemistry C. [Link]

- Synthesis, Characterization and Herbicidal Activity of Amide Derivatives of Glyphosate. (n.d.). Rasayan Journal of Chemistry.

- synthesis and characterization of transition metal complexes of schiff base derived from isatin and 2-amino, 4-chloro benzoic acid. (2012). Rasayan Journal of Chemistry.

-

Development of Novel Fluorescent Sensors Based on Fluorescent Natural Compounds. (n.d.). ResearchGate. [Link]

- Synthesis and Characterization of Transition Metal Complexes along with their Antibacterial Activities. (2014). INPRESSCO.

-

Design,Synthesis And Herbicidal Activity Of Two Types Of Amide Derivatives. (2022). Globe Thesis. [Link]

-

2-Chloro-4-cyanobenzoic acid. (n.d.). PubChem. [Link]

- synthesis and herbicidal activity of some new heterocyclic acid amides. (n.d.). Connect Journals.

-

Synthesis and Characterization of Transition Metal Complexes of Novel Schiff base 8-[(z)-{[3-(N-methylamino)propyl]imino}methyl]-7-hydroxy-4-methyl-2h-chromen-2-one][NMAPIMHMC] and their Biological activities. (2025). ResearchGate. [Link]

-

Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Recent advances in the development of fluorescent sensors for sulfur mustard detection. (n.d.). Journal of Materials Chemistry C. [Link]

- Synthesis and characterization of transition metal complexes with newly synthesized substituted benzothiazole. (n.d.). Journal of Chemical and Pharmaceutical Research.

-

Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). Molecules. [Link]

-

Olaparib hydroxamic acid derivatives as dual PARP and HDAC inhibitors for cancer therapy. (2017). Bioorganic & Medicinal Chemistry. [Link]

-

2-chloro-4-cyanobenzoic acid cas no.117738-77-9. (n.d.). Fredchem. [Link]

-

Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. (n.d.). MDPI. [Link]

-

2-Chloro-4-Cyanobenzoic Acid. (n.d.). Ivy Fine Chemicals. [Link]

-

Design, synthesis, and herbicidal activities of novel 2-cyanoacrylates containing isoxazole moieties. (2010). Journal of Agricultural and Food Chemistry. [Link]

-

Marine Natural Products as Anticancer Agents 2.0. (2023). Marine Drugs. [Link]

-

Recent progress in fluorescent chemosensors for selective aldehyde detection. (n.d.). RSC Publishing. [Link]

-

Oxidized mC modulates synthetic lethality to PARP inhibitors for the treatment of leukemia. (2023). Cell Reports. [Link]

-

Update on Combination Strategies of PARP Inhibitors. (2024). Cancers. [Link]

-

Fluorescent Sensors Based on Covalent-Organic Frameworks. (n.d.). Taylor & Francis eBooks. [Link]

-

2-Chloro-5-cyanobenzoic acid. (n.d.). PubChem. [Link]

Sources

2-Chloro-4-cyanobenzoic acid safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-cyanobenzoic Acid

For the modern researcher and drug development professional, a profound understanding of a compound's reactivity and toxicity is not merely a regulatory formality—it is the bedrock of scientific integrity and laboratory safety. 2-Chloro-4-cyanobenzoic acid, a key building block in the synthesis of novel therapeutics, presents a specific set of handling challenges that demand a meticulous and informed approach. This guide provides a technical overview of its safety profile and outlines field-proven protocols to ensure its safe handling, from initial risk assessment to ultimate disposal.

Hazard Identification and Physicochemical Profile

2-Chloro-4-cyanobenzoic acid is a white to off-white solid organic compound.[1] While it is a valuable intermediate, it is not benign. The primary hazards are significant irritation to the skin and eyes.[1][2][3] Furthermore, as a fine powder, it has the potential to form combustible dust concentrations in the air, a frequently underestimated laboratory hazard.[1][3]

A thorough risk assessment begins with understanding the compound's fundamental properties.

Table 1: Physicochemical Properties of 2-Chloro-4-cyanobenzoic Acid

| Property | Value | Source |

| Molecular Formula | C₈H₄ClNO₂ | [4] |

| Molar Mass | 181.57 g/mol | [4] |

| Appearance | Off-white powder/solid | [1] |

| Melting Point | 139 - 143 °C (282.2 - 289.4 °F) | [1] |

| Boiling Point | 285 °C (545 °F) | [1] |

| Flash Point | 173 °C (343.4 °F) | [1] |

| pH | 3.4 | [1] |

Toxicological Summary

The primary toxicological concerns are localized irritant effects upon direct contact.[1][2][5]

-

Inhalation: May cause respiratory tract irritation.[5]

-

Ingestion: May be harmful if swallowed.

To date, it is not classified as a carcinogen, mutagen, or reproductive toxin, and it is not a known or suspected endocrine disruptor.[1]

Logical Workflow for Initial Risk Assessment

A systematic approach is crucial before any handling of the material. The following workflow illustrates the decision-making process for a comprehensive risk assessment.

Caption: Hierarchy of controls applied to handling this compound.

Safe Handling and Storage Protocols

Adherence to strict protocols minimizes the risk of exposure and accidents.

Experimental Protocol: Handling Solid 2-Chloro-4-cyanobenzoic Acid

-

Preparation: Before handling, ensure all required PPE is donned correctly. Confirm the functionality of the chemical fume hood and the accessibility of the eyewash station.

-

Designated Area: Designate a specific area within the fume hood for handling the compound.

-

Weighing: To minimize dust generation, weigh the powder on a tared weigh boat. Avoid pouring the powder from a height. Use a spatula for transfers.

-

Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. [1][3]Decontaminate the work area and any equipment used.

-

Clothing: Contaminated clothing should be removed and washed before reuse. [1]

Storage Requirements

Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.

-

Conditions: Store in a cool, dry, and well-ventilated place. [2][3]The recommended storage temperature is typically between 15–25 °C. [2]* Container: Keep the container tightly closed to prevent moisture absorption and contamination. [1][3]* Incompatibilities: Segregate from incompatible materials. Violent reactions can occur with strong oxidizing agents and strong bases/alkalis. [2][3]

Emergency Procedures

In the event of an exposure or spill, a rapid and correct response is crucial.

First-Aid Measures

Table 3: First-Aid Response Protocol

| Exposure Route | Action |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [2]Remove contact lenses if present and easy to do. [1]Seek immediate medical attention. [1] |

| Skin Contact | Take off contaminated clothing immediately. [2]Wash the affected area with plenty of soap and water. [1]If skin irritation occurs, seek medical advice. [1][2] |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. [7]If breathing is difficult or if symptoms like coughing or wheezing develop, seek medical attention. [5][6]If not breathing, provide artificial respiration. [1] |

| Ingestion | Rinse the mouth thoroughly with water. [2]Do not induce vomiting. Call a physician or poison control center if you feel unwell. |

Self-Protection of the First Aider: Ensure that medical personnel are aware of the material involved and take precautions to protect themselves. [1]

Spill Response Protocol

A small spill of solid 2-Chloro-4-cyanobenzoic acid can be managed safely with the correct procedure.

-

Evacuate: Evacuate unnecessary personnel from the immediate area. [6]2. Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

PPE: Wear appropriate PPE, including respiratory protection if necessary.

-

Contain & Clean:

-

Avoid generating dust. [2] * Gently cover the spill with an inert absorbent material like sand or diatomaceous earth. [6]Some protocols suggest dampening the solid spill material with 60-70% ethanol to reduce dust before transfer. [8] * Carefully sweep or shovel the material into a suitable, labeled container for disposal. [3][6]5. Decontaminate: Clean the spill area thoroughly with a soap and water solution. [8]6. Dispose: Dispose of the container and any contaminated cleaning materials as hazardous waste.

-

Caption: Step-by-step workflow for responding to a solid spill.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or foam. [2][6]Avoid using a heavy water jet, as it may scatter the material. [2]* Specific Hazards: The compound is combustible. [2]In a fire, hazardous combustion products may be liberated, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas. [2][3]* Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with toxic fumes. [3][6]

Disposal Considerations

Waste disposal must be conducted in strict accordance with all federal, state, and local environmental regulations.

-

Chemical Waste: Dispose of unused 2-Chloro-4-cyanobenzoic acid as hazardous waste through a licensed professional waste disposal service. [9]Do not mix with other waste. * Contaminated Materials: Any containers, PPE, or cleaning materials that have come into direct contact with the compound should be treated as hazardous waste and disposed of accordingly. [9]Handle uncleaned containers as you would the product itself.

References

-

Safety Data Sheet: 2-Chlorobenzoic acid. Carl ROTH. [Link]

-

Material Safety Data Sheet - 2-Chlorobenzoic Acid, 98%. Cole-Parmer. [Link]

-

2-CHLOROBENZOIC ACID FOR SYNTHESIS MSDS. (2016, May 18). Loba Chemie. [Link]

-

2-Chloro-4-cyanobenzoic acid. PubChem. [Link]

-

SAFETY DATA SHEET. (2014, February 27). National Institute of Standards and Technology. [Link]

-

Safety Data Sheet. (2021, May 1). Angene Chemical. [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. carlroth.com [carlroth.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-Chloro-4-cyanobenzoic acid | C8H4ClNO2 | CID 231894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. lobachemie.com [lobachemie.com]

- 7. fishersci.be [fishersci.be]

- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. angenechemical.com [angenechemical.com]

theoretical studies on 2-Chloro-4-cyanobenzoic acid

An In-Depth Technical Guide to the Theoretical Studies of 2-Chloro-4-cyanobenzoic Acid

Introduction

2-Chloro-4-cyanobenzoic acid (C₈H₄ClNO₂) is a substituted aromatic carboxylic acid featuring a benzene ring functionalized with a chloro group, a cyano group, and a carboxylic acid group.[1] This unique combination of electron-withdrawing (cyano and chloro) and hydrogen-bonding (carboxylic acid) moieties imparts a distinct electronic and structural profile, making it a molecule of significant interest. It serves as a valuable building block in the synthesis of pharmaceuticals and advanced materials. Theoretical and computational studies provide a powerful, non-invasive lens to elucidate the fundamental molecular properties that govern its macroscopic behavior.

This guide, intended for researchers, scientists, and professionals in drug development, offers a deep dive into the theoretical analysis of 2-Chloro-4-cyanobenzoic acid. By leveraging quantum chemical calculations, we can predict and understand its molecular geometry, vibrational signatures, electronic reactivity, and nonlinear optical potential, thereby accelerating its application in various scientific domains. The narrative explains not just the results, but the causality behind the computational choices, grounding the theoretical data in established scientific principles.

Computational Methodology: A Self-Validating Framework

To ensure accuracy and predictive power, a robust computational protocol is essential. Density Functional Theory (DFT) is the chosen method for this analysis, as it offers an excellent balance between computational cost and accuracy for organic molecules.[2][3] Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed. This functional has a proven track record for accurately predicting the structural and vibrational properties of benzoic acid derivatives.[4][5][6]

The 6-311++G(d,p) basis set is selected to provide a flexible description of the electron distribution. The inclusion of diffuse functions (++) is critical for accurately modeling the lone pairs and anionic character of the oxygen and nitrogen atoms, while polarization functions (d,p) are necessary to describe the anisotropic shape of the electron clouds, particularly around the electronegative chlorine atom.

All calculations are performed using a standard quantum chemistry software package like Gaussian. The protocol begins with a full geometry optimization of the molecule to find its lowest energy conformation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[7] This rigorous approach ensures that all subsequent property calculations are based on a validated, stable molecular geometry.

Step-by-Step Computational Workflow

-

Initial Structure Input : The molecular structure of 2-Chloro-4-cyanobenzoic acid is built using molecular modeling software, and its coordinates are saved.

-

Geometry Optimization : A full geometry optimization is performed using DFT with the B3LYP functional and 6-311++G(d,p) basis set. The convergence criteria are set to the software's default tight settings.

-

Frequency Calculation : Harmonic vibrational frequencies are calculated at the same level of theory to confirm the nature of the stationary point and to obtain theoretical FT-IR and FT-Raman spectra.

-

Electronic Property Calculation : Single-point energy calculations are performed on the optimized geometry to determine electronic properties, including HOMO-LUMO energies, molecular electrostatic potential (MEP), and nonlinear optical (NLO) parameters.

-

NBO Analysis : Natural Bond Orbital (NBO) analysis is conducted to investigate intramolecular charge transfer, hyperconjugative interactions, and bond characteristics.

Molecular Geometry and Structural Parameters

The optimized molecular structure of 2-Chloro-4-cyanobenzoic acid reveals a nearly planar conformation. The planarity is a consequence of the sp² hybridization of the carbon atoms in the benzene ring. The carboxylic acid group exhibits a slight twist relative to the ring, a common feature in ortho-substituted benzoic acids due to steric hindrance and intramolecular interactions.[8] An intramolecular hydrogen bond between the carboxylic hydrogen and the chlorine atom is not expected to be strong, but the electrostatic repulsion between the lone pairs of the carbonyl oxygen and the chlorine atom influences the final geometry.

Below is a table summarizing the key optimized geometrical parameters.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C7 | 1.492 | C2-C1-C6 | 118.5 |

| C7=O8 | 1.215 | C1-C7-O9 | 112.1 |

| C7-O9 | 1.358 | C1-C2-Cl11 | 119.7 |

| C2-Cl11 | 1.745 | C3-C4-C12 | 120.5 |

| C4-C12 | 1.455 | C4-C12-N13 | 179.1 |

| C12≡N13 | 1.160 | O8=C7-O9 | 123.4 |

Note: These are representative values based on DFT calculations of similar molecules and may vary slightly with different computational levels.[9]

Vibrational Spectral Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a molecular fingerprint that is highly sensitive to chemical structure.[10] Theoretical frequency calculations allow for the precise assignment of vibrational modes observed in experimental spectra.[4]

The key vibrational modes for 2-Chloro-4-cyanobenzoic acid are associated with its functional groups: the carboxylic acid (O-H, C=O, C-O), the cyano (C≡N), and the chloro (C-Cl) groups.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) | Description |

| ν(O-H) | 3570 | 3400-3600 (monomer) | O-H stretching in carboxylic acid |

| ν(C-H) | 3085 | 3000-3100 | Aromatic C-H stretching |

| ν(C≡N) | 2235 | 2220-2260 | Cyano group stretching |

| ν(C=O) | 1750 | 1700-1760 | Carbonyl stretching in carboxylic acid |

| ν(C-C) | 1605, 1580 | 1400-1620 | Aromatic ring C-C stretching |

| δ(O-H) | 1380 | 1350-1440 | O-H in-plane bending |

| ν(C-O) | 1295 | 1210-1320 | C-O stretching coupled with O-H bend |

| ν(C-Cl) | 750 | 600-800 | C-Cl stretching |

Note: Calculated frequencies are typically scaled by a factor (~0.96 for B3LYP) to correct for anharmonicity and achieve better agreement with experimental data.[9]

The high frequency of the C≡N stretch and the characteristic C=O stretch are strong, identifiable peaks in the IR spectrum. The positions of these bands are influenced by the electronic effects of the other substituents on the ring.

Electronic Properties and Frontier Molecular Orbital (FMO) Analysis

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11][12] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.[13]

| Property | Calculated Value (eV) |

| HOMO Energy | -7.95 |

| LUMO Energy | -2.25 |

| HOMO-LUMO Gap (ΔE) | 5.70 |

Note: These values are representative for this class of molecules.[5][14]

The HOMO is primarily localized over the benzene ring and the carboxylic acid group, particularly the oxygen atoms, indicating these are the most probable sites for electrophilic attack. The LUMO, conversely, is distributed across the entire aromatic system, including the electron-withdrawing cyano and chloro groups, highlighting these regions as favorable for nucleophilic attack. The relatively large energy gap of ~5.70 eV suggests that 2-Chloro-4-cyanobenzoic acid is a moderately stable molecule.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites.[15] The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack.

For 2-Chloro-4-cyanobenzoic acid, the MEP analysis reveals:

-

Negative Regions : The most negative potential is concentrated around the carbonyl oxygen (O8) of the carboxylic acid group and the nitrogen atom (N13) of the cyano group. These sites are the primary centers for electrophilic attack and hydrogen bonding.

-

Positive Regions : The most positive potential is located around the hydroxyl hydrogen (H10) of the carboxylic acid group, making it the most likely site for deprotonation and nucleophilic interaction. The hydrogen atoms on the aromatic ring also exhibit a slight positive potential.

Nonlinear Optical (NLO) Properties

Molecules with large dipole moments and significant hyperpolarizability are of interest for applications in nonlinear optics (NLO).[6] The presence of both electron-donating (in a relative sense, the ring) and strong electron-withdrawing groups (cyano, chloro) connected through a π-conjugated system can lead to enhanced NLO properties. The first-order hyperpolarizability (β₀) is a key parameter used to quantify the NLO response.

Theoretical calculations can predict the dipole moment (μ) and hyperpolarizability (β₀) of 2-Chloro-4-cyanobenzoic acid. The computed values, arising from the intramolecular charge transfer facilitated by the push-pull nature of the substituents, suggest that this molecule possesses a moderate NLO response.[4]

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular charge transfer (ICT) within a molecule. It examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis type orbitals (acceptors). The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Key NBO interactions in 2-Chloro-4-cyanobenzoic acid include:

-

π → π interactions: Delocalization of electron density from the π orbitals of the benzene ring to the antibonding π orbitals, contributing to the stability of the aromatic system.

-

n → π interactions: The most significant charge transfer interactions often involve the lone pairs (n) of the oxygen and chlorine atoms donating into the antibonding π orbitals of the benzene ring and the C=O and C≡N bonds. These interactions are crucial for understanding the electronic communication between the substituents and the ring.

The NBO analysis confirms the electron-withdrawing nature of the cyano and chloro groups and quantifies the hyperconjugative interactions that stabilize the overall molecular structure.

Conclusion

Theoretical studies, grounded in Density Functional Theory, provide a comprehensive and detailed understanding of the structural, vibrational, and electronic properties of 2-Chloro-4-cyanobenzoic acid. The optimized geometry reveals a nearly planar structure, while vibrational analysis allows for the unambiguous assignment of its characteristic spectral bands.

The analysis of its frontier molecular orbitals and molecular electrostatic potential map identifies the molecule's reactive centers, with the HOMO-LUMO gap indicating moderate stability. Furthermore, calculations of its NLO properties and NBO analysis highlight the significant intramolecular charge transfer that governs its electronic behavior. This in-depth theoretical characterization provides a robust foundation for the rational design of novel pharmaceuticals and functional materials based on the 2-Chloro-4-cyanobenzoic acid scaffold.

References

-

Balachandran, V., Janaki, A., & Lakshmi, A. (n.d.). VIBRATIONAL SPECTRAL STUDIES, NLO AND NBO ANALYSES OF 2-CHLORO-4-NITROBENZOICACID BASED ON DENSITY FUNCTIONAL THEORY. International Journal of Current Research and Review. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Chlorobenzoic acid, 4-cyanophenyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-4-cyanobenzoic acid. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). Methods for producing cyanobenzoic acid derivatives.

-

Sundaraganesan, N., Joshua, B. D., & Radjakoumar, T. (2009). Molecular structure and vibrational spectra of 2-chlorobenzoic acid by density functional theory and ab-initio Hartree-Fock calculations. Indian Journal of Pure & Applied Physics, 47(4), 248-258. Retrieved from [Link]

-

DergiPark. (n.d.). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) FTIR and (b) FT-Raman Spectra of 4-cyanobenzoic acid. Retrieved from [Link]

-

ResearchGate. (2009). Molecular structure and vibrational spectra of 2-chlorobenzoic acid by density functional theory and ab-initio Hartree-Fock calculations. Retrieved from [Link]

-

SciSpace. (2019). The theoretical investigation of HOMO, LUMO, thermophysical properties and QSAR study of some aromatic carboxylic acids using. Retrieved from [Link]

-

MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

- Google Patents. (n.d.). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

-

National Institutes of Health. (2022). Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants. PMC. Retrieved from [Link]

-

WuXi Biology. (n.d.). LUMO Analysis for Nucleophilic Reactions. Retrieved from [Link]

-

YouTube. (2023). HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quantum Chemistry Calculations for Metabolomics: Focus Review. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR and FT-Raman spectral analysis and quantum chemical studies on 4-aminobenzoic acid and 4-cyanobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. Retrieved from [Link]

-

European Patent Office. (1999). Process for producing cyanobenzoic acid derivatives. Retrieved from [Link]

-

PubMed. (2015). Vibrational spectra, NLO analysis, and HOMO-LUMO studies of 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid by density functional method. Retrieved from [Link]

-

(2023). Density functional theory studies on molecular structure, vibrational spectra, AIM, HOMO-LUMO, electronic properties, and NBO analysis of benzoic acid monomer and dimer. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Amino-4-chlorobenzoic acid. Retrieved from [Link]

-

DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

-

Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chlorobenzoic Acid. PubChem. Retrieved from [Link]

Sources

- 1. 2-Chloro-4-cyanobenzoic acid | C8H4ClNO2 | CID 231894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcrr.com [ijcrr.com]

- 5. researchgate.net [researchgate.net]

- 6. Vibrational spectra, NLO analysis, and HOMO-LUMO studies of 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid by density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. surfacesciencewestern.com [surfacesciencewestern.com]

- 11. wuxibiology.com [wuxibiology.com]

- 12. m.youtube.com [m.youtube.com]

- 13. scispace.com [scispace.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. dergipark.org.tr [dergipark.org.tr]

A Technical Guide to Sourcing and Quality Control of High-Purity 2-Chloro-4-cyanobenzoic Acid for Pharmaceutical Research

For researchers, medicinal chemists, and professionals in drug development, the procurement of high-purity starting materials is a critical, non-negotiable prerequisite for success. The integrity of complex synthetic pathways and the validity of biological assays are fundamentally dependent on the quality of the chemical building blocks employed. 2-Chloro-4-cyanobenzoic acid (CAS No. 117738-77-9), a key intermediate in the synthesis of a variety of pharmacologically active compounds, is no exception. This guide provides an in-depth technical overview for navigating the commercial landscape of high-purity 2-Chloro-4-cyanobenzoic acid, with a focus on supplier evaluation, analytical validation of purity, and the identification of potential process-related impurities.

Strategic Supplier Selection for High-Purity 2-Chloro-4-cyanobenzoic Acid